molecular formula C14H28N2 B1267002 1,2-Ethanediamine, N,N'-dicyclohexyl- CAS No. 4013-98-3

1,2-Ethanediamine, N,N'-dicyclohexyl-

Cat. No. B1267002
CAS RN: 4013-98-3
M. Wt: 224.39 g/mol
InChI Key: JMRWVHXGVONXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amino-alcohol ligands, closely related to 1,2-Ethanediamine, N,N'-dicyclohexyl-, involves the reaction of cyclohexene oxide with ethylenediamine, leading to compounds like N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its various salts (de Sousa et al., 2010). This method emphasizes the adaptability of ethylenediamine derivatives in forming complex structures through simple synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a variety of conformations, influenced by intramolecular hydrogen bonding and the spatial arrangement of the cyclohexyl groups. For instance, the crystal structures of s-cis- and s-trans-N,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine showcase the impact of stereochemistry on molecular conformation and subsequent physical properties (Hakimi et al., 2013).

Scientific Research Applications

1. Synthesis and Structural Analysis

1,2-Ethanediamine, N,N'-dicyclohexyl- is used in various synthesis processes and structural analyses. For example, it serves as a precursor in the synthesis of stable dications through reaction with ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde. The X-ray structural analysis of these dications demonstrates the formation and stability of the synthesized compounds (Keypour et al., 2009). Similarly, it's used in the preparation of low-spin tetra cyano iron complexes, which undergo oxidative dehydrogenation to yield conjugated 1,2-diimineferrate(II) complexes (Goto et al., 2004).

2. Complex Formation and Interaction Studies

The compound is also pivotal in the preparation of ternary platinum(II) complexes. These complexes exhibit unique properties like intramolecular stacking between aromatic rings, influenced by the length of the methylene chain in the N-(omega-phenylalkyl)-1,2-ethanediamine component. Such interactions have implications in understanding molecular behaviors and in the development of new materials with specific properties (Goto et al., 2003).

3. Lipophilicity Determination and Correlation with Biological Activity

In the realm of pharmaceutical chemistry, understanding the lipophilicity of compounds like 1,2-ethanediamine derivatives is crucial. These compounds are studied for their antiproliferative activity, and determining their lipophilicity helps in predicting their biological behavior and potential as therapeutic agents. A combination of traditional and modern techniques like shake flask procedure and UHPLC-MS method provides a comprehensive understanding of these compounds' lipophilic nature (Tubić et al., 2017).

4. Solvent-Free Synthesis and Crystal Structure Analysis

The compound is utilized in solvent-free synthesis processes, demonstrating its versatility and applicability in green chemistry. For instance, it's used in the synthesis and characterization of s-cis and s-transN,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine, showcasing the potential for efficient and environmentally friendly synthesis methods (Hakimi et al., 2013).

Safety And Hazards

The compound is classified as dangerous and can cause severe skin burns and eye damage . It is recommended to avoid inhaling dust/mist, wash skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and store locked up .

properties

IUPAC Name

N,N'-dicyclohexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRWVHXGVONXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960569
Record name N~1~,N~2~-Dicyclohexylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediamine, N,N'-dicyclohexyl-

CAS RN

4013-98-3
Record name NSC119571
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Dicyclohexylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dicyclohexyl-1,2-ethanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a chilled suspension of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (50 gm) in a mixture of tetrahydrofuran (250 ml) and water (31.5 ml), triethylamine (45 gm) was added drop-wise at 20±2° C. over 30-45 minutes. 2-mercaptobenzothiazolyl (Z)-(2-aminothiazol-4-yl)-2-(trityloxyimino)acetate (130 gm) was added to the clear solution and the resulting mixture was stirred at 32±2° C. for 4-6 hours. The reaction was monitored by HPLC. After the completion of reaction, THF was completely removed under vacuum at 28-30° C. To the concentrated mass, acetone (300 mL) was added and stirred at 30° C., 1:1 Hydrochloric acid (200 mL) was added and the temperature was raised to 63-64° C. At this temperature, it was refluxed for about 35 min and then cold acetone of 1.8 Liter dumped to the reaction mass to bring down the temperature to 30° C., EDTA (0.5 g) was added and stirred for 10 min at 30-35° C., pH of the solution was adjusted to 2.5 using Triethyl amine (100 mL) at 30-35° C. To the reaction mixture hot solution of N,N′-Dicyclohexylethylenediamine (DDA) 40.0 g in Isopropyl alcohol (100 mL) was added slowly to adjust the pH of the solution 5.5 and stirred for 1.0 hour at 30-35° C. The precipitated material was filtered, washed with acetone and dried under vacuum at ˜40° C. to get N,N′-Dicyclohexylethylenediamine salt of 7β-[2-(2-amino-4-thiazolyl)-2-(Z-hydroxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid. Step-ii
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
31.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

7-amino-3-(sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (5 g), was dissolved in water (19 ml) using 30% w/w sodium hydroxide (1.5 g in 8 ml water) and sodium bicarbonate (1 g), O-formylmandeloyl chloride (2.45 g) was added at 0-5° C. and maintained at 5-10° C. over a period of 1-2 hours. After the completion of reaction, the reaction mixture was acidified with conc. HCl (2.6 g) and maintained the reaction at 28-30° C. for about 2-3 hours. After the completion of reaction, sodium bicarbonate (˜3.5 g) was added to set the pH 5±1 and the solution was added to a solution of N,N′-dicyclohexylethylenediamine diacetate (9.26 g) in water (40 mL) and isopropyl alcohol (40 mL) and stirred well at 25-30° C. for about 2-3 hours. The reaction mixture was cooled to 5-10° C., filtered, washed with chilled water (0-5° C.) and isopropyl alcohol (0-5° C.) and dried the material under vacuum at ˜40° C. to get N,N′-dicyclohexylethylenediamine salt of 7-D-mandelamido-3-(1-sulfomethyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (6.5 g). Step-(ii)
Name
7-amino-3-(sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
O-formylmandeloyl chloride
Quantity
2.45 g
Type
reactant
Reaction Step Four
Name
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
3.5 g
Type
reactant
Reaction Step Six
Name
N,N′-dicyclohexylethylenediamine diacetate
Quantity
9.26 g
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

N,N′-Dicyclohexyl-1,2-diaminoethane (18.1 g, yield=83%) was prepared as in Synthesis Example 1-1, using cyclohexylamine (83.3 g, 0.840 mol) and 1,2-dibromoethane (19.3 g, 0.103 mol).
Quantity
83.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.